methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyano group, phenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Dienoyl Moiety: The dienoyl group can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.
Final Coupling: The final step involves coupling the pyrrole ring with the dienoyl moiety under appropriate conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms or as potential inhibitors of specific biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl and pyrrole rings can participate in π-π interactions, influencing the compound’s binding affinity to proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-1H-pyrrole-3-carboxylate: Similar structure but lacks the 2,4-dimethyl substitutions.
Ethyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both the cyano group and the conjugated dienoyl system in methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it unique compared to other similar compounds
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-17(20(24)25-3)14(2)22-18(13)19(23)16(12-21)11-7-10-15-8-5-4-6-9-15/h4-11,22H,1-3H3/b10-7+,16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYWANDEDCDFTR-CRWKAAGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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